N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

Lipophilicity Molecular weight Physicochemical properties

Target the GLS1 allosteric subpocket with this 5-benzyl-1,3,4-thiadiazole derivative. The 5,6-dichloropyridine-3-carboxamide moiety provides halogen-bond donors and electrophilic reactivity for focused library synthesis. Unlike the des-benzyl analog (CAS 1019384-83-8), the benzyl substituent adds ~2.5 logP units and ~90 Da, enabling probe of hydrophobic binding clefts and SAR lipophilicity tolerance.

Molecular Formula C15H10Cl2N4OS
Molecular Weight 365.23
CAS No. 848057-60-3
Cat. No. B2639513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
CAS848057-60-3
Molecular FormulaC15H10Cl2N4OS
Molecular Weight365.23
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N4OS/c16-11-7-10(8-18-13(11)17)14(22)19-15-21-20-12(23-15)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,19,21,22)
InChIKeyCZNMXKFZCHBDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide (CAS 848057-60-3): Compound Identity and Structural Context for Procurement Evaluation


N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide (CAS 848057-60-3, molecular formula C₁₅H₁₀Cl₂N₄OS, MW 365.24 g/mol) is a synthetic heterocyclic small molecule comprising a 5,6-dichloropyridine-3-carboxamide moiety linked via an amide bridge to a 5-benzyl-1,3,4-thiadiazole ring system [1]. Its computed XLogP3 of 4.0 and topological polar surface area (TPSA) of 96 Ų place it within a physicochemical space amenable to membrane permeation [1]. The compound is catalogued as PubChem CID 5454911 and is commercially available through multiple research-chemical suppliers as a building block for medicinal chemistry and chemical biology applications [1]. Structurally, it belongs to the broader 1,3,4-thiadiazole-2-carboxamide class, a scaffold extensively explored for glutaminase inhibition, kinase modulation, and antimicrobial activity [2].

Why 5-Benzyl-1,3,4-Thiadiazole-2-Carboxamide Scaffolds Cannot Be Interchanged: Critical Structural Determinants Affecting Target Engagement and ADME Properties


Within the 1,3,4-thiadiazole-2-carboxamide chemotype, apparently minor structural modifications produce large changes in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that collectively determine target binding, metabolic stability, and off-target profiles. The 5-benzyl substituent on the thiadiazole ring distinguishes CAS 848057-60-3 from its closest commercially available analog — 5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide (CAS 1019384-83-8, MW 275.11) — contributing an additional ~90 Da in molecular weight and increasing computed logP by approximately 2–2.5 log units [1]. The 1,3,4-thiadiazole regioisomer itself confers distinct electronic properties relative to 1,2,4-thiadiazole congeners, with documented consequences for glutaminase inhibitory potency and selectivity [2]. Generic substitution without explicit comparator data therefore risks selecting a compound with materially different solubility, permeability, or target-binding characteristics.

Quantitative Differentiation Evidence: N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide vs. Closest Structural Comparators


Molecular Weight and Lipophilicity Differentiation vs. the Des-Benzyl Analog (CAS 1019384-83-8)

The benzyl group at position 5 of the 1,3,4-thiadiazole ring is the defining structural differential of CAS 848057-60-3 relative to its closest commercially catalogued analog, 5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide (CAS 1019384-83-8). This substitution increases molecular weight from 275.11 to 365.24 g/mol and elevates the computed XLogP3 from an estimated ~1.5–2.0 (for the des-benzyl analog) to 4.0 for the target compound [1]. The TPSA of 96 Ų remains constant between the two compounds, as the benzyl group contributes no additional polar atoms. The resulting increase in lipophilic ligand efficiency (LLE) space may favor engagement with hydrophobic binding pockets but requires careful solubility assessment [2].

Lipophilicity Molecular weight Physicochemical properties Permeability

1,3,4-Thiadiazole Regioisomer vs. 1,2,4-Thiadiazole Congeners: Scaffold-Level Differentiation for Glutaminase-Targeted Programs

The 1,3,4-thiadiazole nucleus in CAS 848057-60-3 is structurally distinct from the 1,2,4-thiadiazole isomer found in compounds such as N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide (CAS 919943-08-1). The 1,3,4-thiadiazole scaffold has been extensively validated in glutaminase (GLS1) inhibitor programs: the prototypical inhibitor BPTES and clinical-stage CB-839 (telaglenastat) both employ bis-1,3,4-thiadiazole architectures, with reported GLS1 IC₅₀ values of 60–80 nM for BPTES and sub-100 nM for CB-839 [1][2]. Thiadiazole-pyridazine derivatives built on the 1,3,4-thiadiazole core achieved GLS1 IC₅₀ values as low as 46.7 µM after structural optimization, with X-ray co-crystal structures confirming binding to the allosteric subpocket [3]. The 1,2,4-thiadiazole isomer, by contrast, exhibits different nitrogen-atom topology that alters hydrogen-bonding geometry and is not represented among clinically advanced GLS1 inhibitors [1].

Glutaminase inhibition Thiadiazole regioisomerism Scaffold selection Cancer metabolism

5,6-Dichloro Substitution Pattern on Pyridine: Impact on Electrophilicity and Metabolic Stability vs. Non-Chlorinated and Mono-Chlorinated Analogs

The 5,6-dichloro arrangement on the pyridine-3-carboxamide moiety is a critical determinant of both electronic character and metabolic fate. The two electron-withdrawing chlorine atoms lower the electron density of the pyridine ring, increasing electrophilic reactivity at the carboxamide carbonyl and modulating the pKa of the amide N–H (predicted pKa = 5.44 ± 0.50 for CAS 848057-60-3) [1]. In the broader dichloropyridine-3-carboxamide literature, 5,6-dichloro substitution has been associated with enhanced antimicrobial activity in Schiff-base derivatives and improved target-binding affinity through halogen-bonding interactions, relative to non-chlorinated or 2,4-dichloro regioisomers [2]. The LogP of the core 5,6-dichloropyridine-3-carboxamide fragment (CAS 75291-84-8) is 2.19, indicating that the chlorine atoms contribute approximately +1.5 log units relative to unsubstituted pyridine-3-carboxamide . Metabolic studies on dichloropyridine-containing compounds indicate that the 5,6-dichloro pattern may partially block CYP450-mediated oxidation at the pyridine ring positions, potentially extending metabolic half-life compared to non-halogenated analogs [2].

Chlorine substitution Metabolic stability Electrophilicity Pyridine-3-carboxamide

Rotatable Bond Count and Conformational Flexibility: Implications for Entropic Binding Penalties vs. the Rigid Des-Benzyl Analog

CAS 848057-60-3 possesses four rotatable bonds (the benzyl-CH₂–thiadiazole bond, the thiadiazole–NH–CO bond, and the CO–pyridine bond, plus one additional bond within the benzyl group), compared to only two rotatable bonds in the des-benzyl analog CAS 1019384-83-8 [1]. This increased conformational自由度 may allow the benzyl group to access hydrophobic subpockets not reachable by the rigid des-benzyl scaffold. In the context of glutaminase C inhibition, structural studies (PDB 8JUE) demonstrate that thiadiazole-based inhibitors engage a hydrophobic allosteric subpocket where aromatic substituents make critical van der Waals contacts [2]. The entropic penalty associated with the two additional rotatable bonds (estimated at ~0.7–1.4 kcal/mol per frozen bond upon binding) may be offset if the benzyl group forms productive hydrophobic or π-stacking interactions within the target pocket [2]. Without direct binding data, this remains a structural hypothesis grounded in the crystallographically validated binding mode of closely related thiadiazole-pyridazine inhibitors.

Conformational flexibility Rotatable bonds Entropic penalty Ligand efficiency

Recommended Application Scenarios for N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide Based on Structural Differentiation Evidence


Glutaminase (GLS1) Inhibitor Lead Discovery and Scaffold-Hopping Programs

The 1,3,4-thiadiazole core of CAS 848057-60-3 aligns with the pharmacophore of clinically validated GLS1 inhibitors including CB-839 (telaglenastat) and BPTES [1]. The 5-benzyl substituent offers a vector for exploring the hydrophobic allosteric subpocket identified in GLS1 co-crystal structures (PDB 8JUE) [2]. The 5,6-dichloropyridine-3-carboxamide moiety provides halogen atoms capable of forming halogen bonds with backbone carbonyls or side-chain residues in the target binding site. Researchers should prioritize this compound over the des-benzyl analog (CAS 1019384-83-8) when the goal is to probe whether a benzyl group at the thiadiazole 5-position can engage the allosteric subpocket and improve binding affinity beyond that of the minimal thiadiazole-pyridine scaffold.

Structure-Activity Relationship (SAR) Exploration of 5-Substituted 1,3,4-Thiadiazole-2-Carboxamides

CAS 848057-60-3 can serve as a reference compound within a matrix of 5-substituted 1,3,4-thiadiazole-2-carboxamides where the 5-position substituent is systematically varied (H, methyl, phenyl, benzyl, substituted benzyl). Its computed XLogP3 of 4.0 and MW of 365.24 define the upper range of lipophilicity and size within such a matrix, enabling SAR analysis of how increasing lipophilicity affects target potency versus selectivity and solubility [1]. The four rotatable bonds provide a measurable conformational parameter for correlating flexibility with binding entropy across the series.

Electrophilic Reactivity Studies Leveraging the 5,6-Dichloropyridine Moiety

The 5,6-dichloro substitution on the pyridine ring enhances electrophilic character at the 3-carboxamide carbonyl, making CAS 848057-60-3 a suitable substrate for nucleophilic displacement or coupling reactions in medicinal chemistry derivatization workflows [1][2]. This property distinguishes it from non-chlorinated pyridine-3-carboxamide analogs (e.g., TGN-020, CAS 51987-99-6) and supports its use as a synthetic intermediate for generating focused libraries of thiadiazole-pyridine conjugates. The predicted pKa of 5.44 facilitates pH-dependent extraction and purification protocols.

Chemical Probe for Hydrophobic Pocket Mapping in Target Deconvolution Studies

The combination of the benzyl group (providing a hydrophobic anchor and potential π–π interaction surface) with the dichloropyridine carboxamide (providing halogen-bond donors and hydrogen-bond acceptors) makes this compound suitable for use in chemical proteomics or thermal shift assays aimed at identifying protein targets that contain complementary hydrophobic clefts adjacent to polar binding sites [1][2]. Its distinct physicochemical signature (MW > 350, XLogP3 = 4.0) also makes it a useful reference point for assessing the lipophilicity tolerance of newly identified targets.

Quote Request

Request a Quote for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.